molecular formula C8H15N3 B2392850 1-Isobutyl-4-methyl-1H-pyrazol-5-amine CAS No. 3702-15-6

1-Isobutyl-4-methyl-1H-pyrazol-5-amine

Cat. No.: B2392850
CAS No.: 3702-15-6
M. Wt: 153.229
InChI Key: VGNLOSPYMNAZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring is a cornerstone in medicinal chemistry, primarily due to its structural versatility and ability to participate in various non-covalent interactions with biological macromolecules. researchgate.net Its unique chemical structure, characterized by a planar, electron-rich aromatic system, allows for a wide range of substitution patterns. nih.gov This adaptability enables chemists to fine-tune the steric, electronic, and physicochemical properties of pyrazole derivatives to optimize their interaction with specific biological targets. researchgate.net

The significance of the pyrazole scaffold is evidenced by its presence in numerous commercially available drugs. mdpi.com These include agents with anti-inflammatory, anticancer, antipsychotic, and analgesic properties. nih.govnih.gov For example, Celecoxib is a well-known anti-inflammatory drug, while Crizotinib is an anticancer agent, both featuring the pyrazole core. globalresearchonline.net Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry as herbicides and fungicides and are used in materials science for creating dyes, luminescent materials, and liquid crystals. researchgate.netmdpi.com

Research Rationale for Investigating 1-Isobutyl-4-methyl-1H-pyrazol-5-amine

While specific research on this compound is limited, a strong rationale for its investigation can be constructed based on the well-established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related aminopyrazoles. nih.gov

The core of the molecule is the 5-aminopyrazole moiety. The amino group, particularly at the C5 position, is a crucial feature in many bioactive pyrazoles, acting as a key hydrogen bond donor and a versatile synthetic handle for further molecular elaboration. nih.govscirp.org The investigation of derivatives with substitutions at other positions is a common strategy to explore and optimize biological activity. nih.gov

The specific substituents in this compound—an isobutyl group at the N1 position and a methyl group at the C4 position—are of particular interest:

N1-Isobutyl Group: Alkyl groups at the N1 position are known to influence the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The branched isobutyl group can also provide steric bulk that may enhance binding selectivity for a specific enzyme or receptor active site. frontiersin.org

C4-Methyl Group: Substitution at the C4 position of the pyrazole ring can modulate the electronic properties of the ring system and prevent potential metabolic oxidation at that site, thereby increasing the compound's stability in biological systems.

Therefore, the research rationale for this compound is based on the systematic exploration of how these specific alkyl substitutions on the proven 5-aminopyrazole scaffold can lead to novel compounds with potentially improved potency, selectivity, or pharmacokinetic properties.

Overview of Aminopyrazole Research and its Broader Implications

Aminopyrazoles are a highly versatile and valuable subclass of pyrazole derivatives. nih.gov Their importance stems from two main aspects: their intrinsic biological activities and their utility as synthetic intermediates. researchgate.net Depending on the position of the amino group (C3, C4, or C5), these compounds exhibit different chemical reactivity and pharmacological profiles. nih.gov

5-Aminopyrazoles, such as the parent scaffold of the title compound, are particularly well-studied. nih.gov They are frequently used as building blocks for the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are themselves important pharmacophores. scirp.org The synthesis of 5-aminopyrazoles is often achieved through the condensation of β-ketonitriles with hydrazines, a robust and versatile reaction. beilstein-journals.org

The broader implications of aminopyrazole research are significant. In medicinal chemistry, they are key components in the development of inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases. researchgate.net The recent FDA approval of Pirtobrutinib, an aminopyrazole-based kinase inhibitor, highlights the therapeutic potential of this class. nih.gov Furthermore, their diverse biological activities include antibacterial, antiviral, and antioxidant properties, making them attractive for a wide range of therapeutic applications. eurekaselect.comnih.gov

Current Research Trends and Emerging Opportunities for Pyrazole Derivatives

The field of pyrazole chemistry is dynamic, with continuous advancements in synthesis and applications. Current research is focused on several key areas:

Development of Novel Anticancer Agents: A major trend is the design of pyrazole derivatives as potent and selective inhibitors of various protein kinases (e.g., EGFR, CDK, JAK) and other targets involved in cancer progression. nih.govnih.gov

Multicomponent Reactions (MCRs): There is a growing interest in using efficient and environmentally friendly MCRs to rapidly generate libraries of structurally diverse pyrazole derivatives for high-throughput screening. mdpi.com

Targeting Infectious Diseases: With the rise of drug-resistant pathogens, pyrazole derivatives are being actively investigated as novel antibacterial, antifungal, and antiviral agents. nih.gov

Materials Science Applications: Emerging opportunities lie in the use of pyrazoles in the development of advanced materials, such as organic light-emitting diodes (OLEDs), sensors, and coordination polymers. mdpi.com

The future of pyrazole research will likely involve the integration of computational modeling and machine learning to predict the bioactivity of new derivatives and to design compounds with tailored properties for specific therapeutic or technological applications. researchgate.net The metabolic stability of the pyrazole nucleus makes it a reliable scaffold for future drug development. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
IUPAC Name 1-(2-methylpropyl)-4-methyl-1H-pyrazol-5-amine
CAS Number Not available

Table 2: Summary of Applications for Various Pyrazole Scaffolds

Application AreaExamples of Activity / UseKey Compound Classes / Derivatives
Medicinal Chemistry Anti-inflammatory, AnalgesicCelecoxib, Difenamizole nih.govnih.gov
AnticancerCrizotinib, Ruxolitinib, Kinase Inhibitors nih.govglobalresearchonline.net
Antimicrobial, AntifungalPhenyl-substituted pyrazoles nih.gov
Antidepressant, AntipsychoticFezolamide, CDPPB nih.gov
Agrochemicals Herbicides, Fungicides, InsecticidesPhenylpyrazoles (e.g., Fipronil) nbinno.com
Materials Science Dyes, Brightening AgentsAzo-substituted pyrazoles researchgate.netmdpi.com
Luminescent Materials, OLEDsMetal complexes of pyrazoles mdpi.com
Liquid CrystalsPyrazole-based mesogens mdpi.com

Properties

IUPAC Name

4-methyl-2-(2-methylpropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)5-11-8(9)7(3)4-10-11/h4,6H,5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNLOSPYMNAZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Isobutyl 4 Methyl 1h Pyrazol 5 Amine and Its Analogs

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole core is the foundational step in the synthesis of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine. Various strategies have been developed to create this heterocyclic system, ranging from classical cyclization reactions to modern multi-component approaches.

Cyclization Reactions Utilizing Hydrazines and Carbonyl Precursors

The most classic and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. nih.govwikipedia.org This approach involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophile (dicarbonyl compound). mdpi.comnih.gov To achieve the specific substitution pattern of the target molecule, an appropriately substituted hydrazine, such as isobutylhydrazine (B3052577), would react with a methyl-substituted 1,3-dicarbonyl precursor.

The reaction mechanism typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The versatility of this method lies in the wide availability of various substituted hydrazines and 1,3-dicarbonyl compounds, allowing for the synthesis of a diverse library of pyrazole derivatives. nih.gov

Precursor TypeReactant 1Reactant 2Product TypeReference
1,3-Diketone AcetylacetoneHydrazine3,5-Dimethylpyrazole wikipedia.org
β-Ketoester Ethyl acetoacetatePhenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5-ol nih.gov
α,β-Unsaturated Ketone ChalconeSubstituted HydrazinePyrazoline (oxidized to Pyrazole) mdpi.comnih.gov

Cyclocondensation Approaches for Pyrazole Core Construction

Beyond simple 1,3-diketones, cyclocondensation strategies have been expanded to include a variety of other precursors, enhancing the scope and applicability of pyrazole synthesis. nih.gov These methods also rely on the reaction with a hydrazine derivative to form the heterocyclic core.

Key alternative precursors include:

α,β-Unsaturated Carbonyl Compounds: These compounds, such as chalcones, react with hydrazines to initially form pyrazoline intermediates, which can then be oxidized in situ to the corresponding pyrazole. mdpi.comnih.gov

Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones has been a known method for over a century, though it can sometimes lead to a mixture of regioisomers. mdpi.com

β-Enaminones: These compounds can serve as 1,3-dielectrophile synthons, reacting with hydrazines to furnish substituted pyrazoles, often in a one-pot process. nih.govbeilstein-journals.org

Multi-component Reactions in Pyrazole Synthesis

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules like substituted pyrazoles. rsc.org MCRs involve a one-pot reaction where three or more starting materials combine to form a single product that incorporates most of the atoms of the reactants. beilstein-journals.orgnih.gov This strategy offers significant advantages over traditional multi-step syntheses, including operational simplicity and reduced waste. nih.gov

A common MCR for synthesizing highly substituted pyrazoles, such as pyrano[2,3-c]pyrazoles, involves the four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govnih.gov Catalysts such as taurine (B1682933) or piperidine (B6355638) are often employed to facilitate the sequence of condensation, Michael addition, and cyclization steps. nih.gov These reactions allow for the rapid assembly of complex pyrazole-containing scaffolds from simple and readily available starting materials. rsc.org

Stereoselective and Regioselective Functionalization of the Pyrazole Core

For a molecule like this compound, controlling the precise placement of the isobutyl and methyl groups is paramount. This requires strategies that exhibit high regioselectivity in the functionalization of the pyrazole ring.

Targeted Alkylation Strategies on Nitrogen and Carbon Centers

The alkylation of unsymmetrical pyrazoles presents a significant regioselectivity challenge. The pyrazole ring contains two nitrogen atoms, a pyrrole-like N1 and a pyridine-like N2, both of which can be alkylated. mdpi.com Direct alkylation of an N-unsubstituted pyrazole often leads to a mixture of N1 and N2 alkylated isomers, complicating purification and reducing yields. nih.govsemanticscholar.org

Several strategies have been developed to control the regioselectivity of N-alkylation:

Steric Control: The steric bulk of substituents on the pyrazole ring can direct incoming alkyl groups. Larger substituents at the C3 or C5 positions tend to favor alkylation at the less sterically hindered N1 position. semanticscholar.org

Catalyst Control: Different catalysts can selectively promote alkylation at one nitrogen over the other. For instance, a magnesium-catalyzed method has been developed for the highly regioselective N2-alkylation of 3-substituted pyrazoles. thieme-connect.com

Protecting Groups: The use of a removable directing group, such as a (2-trimethylsilylethoxy)methyl (SEM) group, can allow for sequential, regioselective C-H functionalization and N-alkylation. nih.gov

Enzymatic Alkylation: Engineered enzymes have been shown to perform N-alkylation of pyrazoles with unprecedented regioselectivity (>99%). nih.gov

Alkylation MethodElectrophileCatalyst/ConditionsMajor ProductReference
Standard Basic Alkyl HalideBase (e.g., K₂CO₃)Mixture of N1 and N2 isomers semanticscholar.org
Catalytic α-bromoacetatesMgBr₂N2-alkylated isomer thieme-connect.com
Acid Catalyzed TrichloroacetimidatesBrønsted acidN-alkylated (steric control) semanticscholar.org
Enzymatic HaloalkanesEngineered MethyltransferaseSingle N-alkylated regioisomer nih.gov
Michael Addition Michael AcceptorsCatalyst-freeN1-alkylated isomer acs.orgnih.gov

Introduction of Isobutyl and Methyl Substituents

To synthesize this compound, specific methods are required to introduce the isobutyl group at the N1 position and the methyl group at the C4 position.

Introduction of the N1-Isobutyl Group: This is typically achieved through the targeted N-alkylation of a pre-formed 4-methyl-1H-pyrazol-5-amine intermediate. Using an alkylating agent such as isobutyl bromide in the presence of a base is a common approach. pharmaguideline.com The regioselectivity (N1 vs. N2) would be influenced by steric factors and the specific reaction conditions chosen, as detailed in the previous section. semanticscholar.orgacs.org

Introduction of the C4-Methyl Group: The methyl group at the C4 position most commonly originates from the initial carbonyl precursor used in the pyrazole ring formation. For example, using a 2-methyl-substituted 1,3-dicarbonyl compound in a Knorr-type synthesis would directly install the methyl group at the desired C4 position of the resulting pyrazole ring. Alternatively, advanced methods such as the direct C-H arylation/alkylation of the pyrazole core can be employed, though this is often a more complex route. nih.gov A synthetic route for a related compound involved reacting 4-methyl-pentan-2-one with diethyl oxalate, where the backbone of the ketone provides the isobutyl substituent for the final pyrazole structure.

By combining a ring-formation strategy that incorporates the C4-methyl group with a subsequent regioselective N1-alkylation step, the target compound this compound can be synthesized with high precision.

Synthesis of Related Pyrazole Derivatives for Comparative Studies

To understand the structure-activity relationships and to develop new chemical entities, the synthesis of analogs of the target molecule is crucial. This involves modifying the substitution patterns on the pyrazole ring, particularly the N-alkyl and C-methyl groups, and using the 5-aminopyrazole core to build more complex fused ring systems.

The synthesis of 5-aminopyrazole analogues with different N-alkyl groups is commonly achieved through the N-alkylation of a pyrazole precursor. The most versatile and widely used method for preparing 5-aminopyrazoles involves the condensation of β-ketonitriles with various hydrazine derivatives. nih.gov For instance, reacting a β-ketonitrile with isobutylhydrazine would be a direct route to an N-isobutyl-5-aminopyrazole.

Alternatively, N-alkylation can be performed on the pyrazole ring after its formation. Phase-transfer catalysis (PTC) has proven to be a simple and efficient method for the N-alkylation of pyrazoles, often performed without a solvent. tandfonline.comresearchgate.net This method typically involves reacting the pyrazole with an alkyl halide in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). tandfonline.com This approach is applicable to a wide range of alkyl halides, allowing for the introduction of diverse N-alkyl groups. tandfonline.com Acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have also been developed, providing good yields for benzylic and phenethyl groups. semanticscholar.org

The C-methyl group at the 4-position, as in the target compound, is typically introduced by selecting the appropriate β-ketonitrile starting material, such as α-methyl-β-ketonitrile. The general synthetic routes are adaptable to a variety of substituents, allowing for the creation of a library of compounds for comparative analysis.

Table 1: Selected Methods for N-Alkylation of Pyrazole Scaffolds This table is interactive and can be sorted by clicking on the headers.

Method Electrophile Catalyst/Base Typical Conditions Yield Key Features
Phase-Transfer Catalysis (PTC) Alkyl Halides (e.g., C1-C16) TBAB / KOH Solvent-free, stirring Good to Excellent tandfonline.com Simple, efficient, avoids solvent codistillation issues with low boiling point products. tandfonline.com
Acid Catalysis Trichloroacetimidates Brønsted Acid (e.g., CSA) 1,2-DCE, reflux Good semanticscholar.org Effective for benzylic, phenethyl, and benzhydryl groups. researchgate.netsemanticscholar.org
Classical Basic Conditions Alkyl Halides NaH, K2CO3, etc. DMF, THF, etc. Variable Standard and widely used, but may require harsher conditions.

5-Aminopyrazoles are highly valuable synthons for constructing fused heterocyclic systems known as pyrazoloazines, due to their polyfunctional nature with three nucleophilic sites (5-NH2, 1-NH, and 4-CH). nih.gov The condensation of 5-aminopyrazoles with various bielectrophilic reagents is a primary strategy for creating pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are structural isomers. nih.govbeilstein-journals.org

Pyrazolo[3,4-b]pyridines: These are often synthesized through multicomponent reactions. For example, the reaction of a 5-aminopyrazole, an aldehyde, and a cyclic β-diketone can yield pyrazolo[3,4-b]pyridine derivatives. nih.gov A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes has also been developed, providing a switchable route to both halogenated and non-halogenated pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.govproquest.com The choice of catalyst, such as silver or iodine, can direct the reaction towards different products. nih.gov Another approach involves the acid-catalyzed reaction of 5-aminopyrazoles with enaminones, which proceeds via condensation and cyclization at the C-4 position of the pyrazole. nih.govbeilstein-journals.org

Pyrazolo[1,5-a]pyrimidines: The synthesis of this isomeric system often occurs through the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov The regioselectivity of the cyclization can be a challenge. When 1-unsubstituted 5-aminopyrazoles react with enaminones, the reaction can lead to the formation of pyrazolo[1,5-a]pyrimidines instead of their [3,4-b]pyridine isomers. nih.govbeilstein-journals.org This is because the initial reaction can occur at the N-1 position followed by cyclization. The reaction conditions, including the substitution on the pyrazole's N-1 position and the nature of the bielectrophile, are critical in determining the final product. nih.govnih.gov For instance, when a 5-aminopyrazole with a bulky N-1 substituent reacts with certain β-ketonitriles and aldehydes, the formation of pyrazolo[1,5-a]pyrimidine (B1248293) can occur as a side product. beilstein-journals.org

Optimization of Synthetic Routes

Optimizing synthetic pathways is essential for transitioning from laboratory-scale synthesis to large-scale production. Key metrics for optimization include chemical yield, regio- and chemo-selectivity, scalability, cost-effectiveness, and adherence to green chemistry principles. nih.gov

The choice of synthetic method for pyrazole derivatives depends on the desired substitution pattern and scale. Conventional methods, often involving refluxing in organic solvents for extended periods, can suffer from drawbacks like low yields (<70%), high energy consumption, and the formation of by-products. nih.gov

Modern techniques offer significant advantages. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields. nih.govresearchgate.net Multicomponent reactions (MCRs) are highly efficient as they combine several steps into a single operation, reducing waste and simplifying purification. derpharmachemica.com The use of nanocatalysts in aqueous media represents a green chemistry approach that can enhance reaction rates and facilitate catalyst recovery.

Table 2: Comparison of Synthetic Methodologies for Pyrazole Derivatives This table is interactive and can be sorted by clicking on the headers.

Methodology Typical Reaction Time Yield Scalability Key Advantages Key Disadvantages
Conventional Heating Hours to Days nih.gov Often <70% nih.gov High Well-established, simple equipment. Long reaction times, high energy use, potential for side products. nih.gov
Microwave-Assisted Minutes nih.gov Often >80% Moderate Rapid heating, shorter reaction times, improved yields. nih.gov Specialized equipment required, potential for pressure buildup.
Ultrasonic Irradiation 45-55 min vs 5-6h conventional Improved Moderate Shorter reaction times compared to conventional methods. Specialized equipment, scalability can be challenging.
Ionic Liquid Catalysis Minutes to Hours High ias.ac.in High Green solvent/catalyst, recyclable, can improve selectivity. ias.ac.innih.gov Higher initial cost of ionic liquids.

Phase Transfer Catalysis (PTC): PTC is a powerful technique for facilitating reactions between reactants in immiscible phases. In pyrazole synthesis, it is particularly effective for N-alkylation. researchgate.net The reaction can be performed under solvent-free conditions, which is environmentally advantageous and simplifies product isolation. tandfonline.com Quaternary ammonium (B1175870) salts, like TBAB, are common catalysts that transfer the pyrazole anion from the solid or aqueous phase to the organic phase (the alkyl halide) for the reaction to occur. tandfonline.comresearchgate.net This method provides high yields and solves common problems in N-alkylation, such as the need for strong bases and anhydrous conditions. tandfonline.com

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, and they have emerged as green alternatives to volatile organic solvents. derpharmachemica.comnih.gov In pyrazole synthesis, ILs can function as both the solvent and the catalyst. ias.ac.in Their unique properties, such as high thermal stability, negligible vapor pressure, and tunable acidity, make them highly effective. nih.gov Brønsted acid ionic liquids, like [Et3NH][HSO4], have been used to catalyze multicomponent reactions for synthesizing fused pyrazole systems with excellent yields and short reaction times. nih.gov Transition metal-containing ILs have also been developed as efficient and reusable homogeneous catalysts for one-pot pyrazole synthesis at room temperature. ias.ac.in

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile. wikipedia.org This reaction is particularly effective for nitroarenes and electron-deficient heteroaromatics. organic-chemistry.org The nucleophile is typically a carbanion that contains a leaving group on the carbanionic carbon. organic-chemistry.org

In the context of pyrazole chemistry, VNS offers a method for the direct introduction of substituents onto the pyrazole ring, which can be electron-deficient depending on its substituents. A notable application is the direct amination of dinitropyrazole. The reaction of 3,5-dinitropyrazole with 1,1,1-trimethylhydrazinium (B8733633) iodide (a source of the 'NH2' nucleophile) in the presence of a strong base like potassium tert-butoxide successfully yields 4-amino-3,5-dinitropyrazole. researchgate.net This demonstrates that the C-H bond at the 4-position of an electron-deficient pyrazole ring is susceptible to VNS, providing a direct route for C-amination. researchgate.net This methodology is advantageous as it can offer milder conditions and avoid multi-step sequences that might otherwise be required to introduce a functional group at that position. researchgate.net

Elucidation of Chemical Reactivity and Derivatization Strategies for 1 Isobutyl 4 Methyl 1h Pyrazol 5 Amine

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring in 1-Isobutyl-4-methyl-1H-pyrazol-5-amine is activated towards electrophilic attack by the presence of the 5-amino group and the 4-methyl group, both of which are electron-donating. Conversely, the ring is generally resistant to nucleophilic substitution unless activating groups are present. chim.it

The pyrazole nucleus is inherently π-excessive, making it reactive towards electrophiles. chim.it In 5-aminopyrazoles, the C4 position is particularly activated for electrophilic aromatic substitution (EAS). The amino group at C5 strongly donates electron density into the ring, preferentially increasing the nucleophilicity of the adjacent C4 carbon. encyclopedia.pub This directing effect makes the C4 position the primary site for reactions with a variety of electrophiles. pharmaguideline.com

Bulky substituents on either the pyrazole ring or the attacking electrophile can sometimes hinder the reactivity at the C-4 position. nih.govnih.gov However, for this compound, the C4 position is already substituted with a methyl group, meaning typical EAS reactions like halogenation or nitration at this position are not feasible. Instead, electrophilic attack would target other positions if forced, or more commonly, reactions will occur at the other nucleophilic centers of the molecule, namely the amino group. nih.govbeilstein-journals.org

An example of electrophilic substitution at the C4 position in related 5-aminopyrazoles is iodination. The reaction of various 1-substituted-5-aminopyrazoles with an oxidant like tert-butyl hydroperoxide (TBHP) can lead to the formation of 4-iodo-5-aminopyrazole derivatives. This highlights the susceptibility of the C4 position to electrophilic attack. nih.gov Another relevant reaction is the coupling with diazonium salts, where the C4 position acts as a nucleophile to attack the electrophilic diazonium ion, forming azo compounds.

Table 1: Examples of Electrophilic Substitution Reactions on 5-Aminopyrazoles

ElectrophileReagentsProduct TypeReference
Iodine (I+)I₂, TBHP4-Iodo-5-aminopyrazole nih.gov
Aryl diazonium saltArN₂⁺Cl⁻4-Arylazo-5-aminopyrazole researchgate.net

The electron-rich nature of the pyrazole ring makes it generally unreactive towards nucleophilic aromatic substitution (SNAr). chim.it Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group, such as a halide, at the position of attack. osti.govbaranlab.org For instance, studies have shown that 4-halonitro-pyrazolecarboxylic acids can undergo nucleophilic substitution of the halide by arylamines. osti.gov

While direct nucleophilic substitution on the unsubstituted ring of this compound is unlikely, the compound is an excellent precursor for ring transformation and annulation reactions. As a polyfunctional molecule with nucleophilic centers at the 5-amino group and the N1-position (in tautomeric forms or related structures), it can react with 1,3-bielectrophiles to construct fused heterocyclic systems. nih.govbeilstein-journals.org These reactions often proceed via an initial condensation or Michael addition, followed by an intramolecular cyclization.

Common bielectrophiles used in these transformations include β-dicarbonyl compounds, α,β-unsaturated ketones, and β-ketonitriles. nih.gov These reactions lead to the formation of important bicyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net For example, the condensation of a 5-aminopyrazole with an enaminone in the presence of an acid can lead to the formation of a pyrazolo[3,4-b]pyridine derivative through cyclization involving the C4 position of the pyrazole and the carbonyl group of the enaminone. nih.govbeilstein-journals.org In some cases, oxidative ring-opening of 1H-pyrazol-5-amines can occur under mild, transition-metal-free conditions, yielding intermediates that can be used to construct other complex heterocyclic scaffolds. researchgate.net

Transformations Involving the Amino Group

The exocyclic amino group at the C5 position is the most nucleophilic site in the molecule, with a reactivity order of 5-NH₂ > 1-NH > 4-CH. nih.govbeilstein-journals.org This high nucleophilicity makes it the primary site for a wide range of derivatization reactions.

The 5-amino group of pyrazoles readily undergoes acylation with various acylating agents. Treatment with acid chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base typically yields the corresponding N-acyl-5-aminopyrazole derivatives. scirp.orgbeilstein-journals.org These reactions are generally high-yielding and provide a straightforward method for introducing a wide variety of substituents onto the amino group. scirp.org Highly selective acylating reagents have been developed that can differentiate between primary and secondary amines, which is relevant when other amino functionalities are present in the molecule. nih.govrsc.org

Direct N-alkylation of the 5-amino group with alkyl halides can be challenging due to the potential for over-alkylation and competing alkylation at the N1 position of the pyrazole ring. researchgate.net A more controlled and widely used method for N-alkylation is reductive amination. nih.gov This two-step process involves the initial condensation of the 5-amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. nih.gov This method allows for the introduction of a diverse range of primary and secondary alkyl groups onto the amino nitrogen.

Table 2: Derivatization of the 5-Amino Group

Reaction TypeReagentConditionsProductReference
Acylation Acetic AnhydrideBasic mediumN-(1-isobutyl-4-methyl-1H-pyrazol-5-yl)acetamide scirp.org
Acylation Benzoyl ChlorideDCMN-(1-isobutyl-4-methyl-1H-pyrazol-5-yl)benzamide beilstein-journals.org
Alkylation Aldehyde/Ketone, NaBH₄Two-step, one-potN-alkyl-1-isobutyl-4-methyl-1H-pyrazol-5-amine nih.govnih.gov

The primary amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govnih.gov This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

While the resulting imine can sometimes be isolated, it often serves as a reactive intermediate for subsequent cyclization reactions, especially when the carbonyl compound contains additional electrophilic sites. beilstein-journals.org For example, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like pyruvic acid or ethyl cyanoacetate) proceed through an imine intermediate, which then undergoes further reaction and cyclization to yield complex heterocyclic structures like pyrazolo[3,4-b]pyridines. nih.govresearchgate.netscilit.com The reaction of 5-aminopyrazoles with β-halovinyl aldehydes can also proceed via an isolable imine intermediate, which can then be cyclized under palladium catalysis. beilstein-journals.org

The 5-amino group can be subjected to both oxidation and reduction reactions, leading to different functionalities. Oxidation of 5-aminopyrazoles can lead to the formation of azo compounds. For instance, copper-catalyzed oxidative dehydrogenative coupling of two molecules of a 5-aminopyrazole can result in the formation of a symmetrical azo compound through N-N bond formation. nih.gov This reaction demonstrates a pathway to dimerize the pyrazole units via an azo linkage.

The amino group can also be transformed into a diazonium salt through diazotization. This is achieved by treating the 5-aminopyrazole with a source of nitrous acid, such as sodium nitrite (B80452) in a strong acid (e.g., HCl). scirp.orgresearchgate.net The resulting pyrazolyl-5-diazonium salt is a versatile intermediate. It can be subjected to various Sandmeyer-type reactions to introduce halogens or other groups. Alternatively, the diazonium group can be removed and replaced with a hydrogen atom through reductive deamination, for example, by using hypophosphorous acid, effectively converting the 5-aminopyrazole into a 5-H-pyrazole. nih.gov This two-step sequence (diazotization followed by reduction) provides a method for the deamination of the pyrazole ring. scirp.org

Derivatization for Structure-Activity Relationship (SAR) Studies

The primary objective of derivatization in the context of SAR studies is to understand how specific structural modifications influence the biological activity of a molecule. For this compound, derivatization efforts can be systematically directed at three primary regions: the N1-isobutyl group, the C4-methyl group, and the C5-amino group.

The design of new derivatives of this compound is guided by several key principles aimed at probing the chemical space around the core scaffold. These principles facilitate a rational approach to identifying structural motifs that are critical for the desired biological effect.

A primary consideration is the exploration of the steric and electronic requirements of the binding pocket. This involves systematically altering the size, shape, and electronic properties of the substituents at the N1, C4, and C5 positions. For instance, the isobutyl group at the N1 position can be replaced with a variety of other alkyl or aryl groups to assess the impact of steric bulk and hydrophobicity in that region of the molecule. Similarly, the C4-methyl group can be substituted with other small alkyl groups or functional groups with different electronic properties to probe the local environment of the binding site.

Bioisosteric replacement is another fundamental design principle. This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or improving its pharmacokinetic profile. For example, the isobutyl group could be replaced with other branched alkyl groups or cyclic moieties to maintain a similar steric profile while potentially altering metabolic stability.

Furthermore, the introduction of polar functional groups can be a strategic approach to improve solubility and introduce new hydrogen bonding interactions. Modifications to the C5-amino group, for instance by acylation or alkylation, can modulate the basicity and hydrogen-bonding capacity of this crucial functional group. The systematic application of these design principles allows for a comprehensive evaluation of the SAR, leading to the identification of derivatives with optimized properties. In some cases, N1-alkylation has been shown to result in a complete loss of activity, indicating the critical nature of the substituent at this position for biological function in certain pyrazole series. nih.gov

Table 1: Design Principles for Novel this compound Derivatives

Modification Site Design Principle Rationale Exemplary Substituents
N1-Isobutyl Group Steric and Hydrophobic Exploration To probe the size and nature of the binding pocket at the N1-position. n-Butyl, sec-Butyl, Cyclopentyl, Phenyl
C4-Methyl Group Electronic and Steric Tuning To investigate the electronic and steric tolerance at the C4-position. Ethyl, Trifluoromethyl, Hydroxymethyl
C5-Amino Group Modulation of Basicity and H-bonding To alter the hydrogen bonding capacity and basicity for improved interactions. Acetyl, Methyl, Benzoyl
Overall Scaffold Bioisosteric Replacement To improve potency, selectivity, or pharmacokinetic properties. Replacement of the pyrazole core with isosteric heterocycles like imidazole (B134444) or triazole. nih.gov

Building upon the established design principles, a variety of functional group interconversions and side-chain modifications can be implemented to generate a library of this compound derivatives for SAR studies. These transformations are selected based on their synthetic feasibility and their potential to provide valuable insights into the molecular interactions governing biological activity.

Modifications at the N1-Position:

The isobutyl group at the N1 position can be systematically varied to explore the impact of chain length, branching, and the presence of cyclic structures. For instance, replacing the isobutyl group with smaller alkyl groups (e.g., ethyl, propyl) or larger, more sterically hindered groups (e.g., tert-butyl, cyclohexyl) can help to define the spatial constraints of the binding pocket. The introduction of functional groups within the N1-substituent, such as hydroxyl or ether moieties, can probe for potential hydrogen bond interactions.

Modifications at the C4-Position:

The methyl group at the C4 position offers another site for modification. It can be replaced with other small alkyl groups to assess the effect of steric bulk. Introducing electron-withdrawing groups, such as a trifluoromethyl group, or electron-donating groups can provide insights into the electronic requirements at this position.

Modifications at the C5-Amino Group:

The primary amino group at the C5 position is a key site for derivatization. Acylation with various acid chlorides or anhydrides can introduce a range of substituents, from simple acetyl groups to more complex aromatic or heterocyclic moieties. These modifications can significantly alter the electronic properties and hydrogen-bonding capabilities of this position. Reductive amination can be employed to introduce one or two alkyl groups, thereby modulating the basicity and steric profile of the amino group. Diazotization of the amino group can lead to a variety of other functionalities, providing access to a diverse set of derivatives.

Table 2: Examples of Functional Group Interconversions and Side Chain Modifications

Starting Material Reagents and Conditions Product Modification Type
This compound Acetic Anhydride, Pyridine N-(1-isobutyl-4-methyl-1H-pyrazol-5-yl)acetamide C5-Acylation
This compound Benzaldehyde, NaBH(OAc)₃ N-benzyl-1-isobutyl-4-methyl-1H-pyrazol-5-amine C5-Reductive Amination
This compound NaNO₂, HCl; then CuBr 5-bromo-1-isobutyl-4-methyl-1H-pyrazole C5-Sandmeyer Reaction
Precursor with variable N1-substituent Isobutyl bromide, K₂CO₃, DMF This compound N1-Alkylation

The systematic application of these derivatization strategies, guided by rational design principles, is essential for elucidating the structure-activity relationships of this compound. The resulting data from the biological evaluation of these novel derivatives can then be used to construct a comprehensive SAR model, which in turn can guide the design of future generations of compounds with enhanced therapeutic potential.

Advanced Spectroscopic and Structural Characterization of 1 Isobutyl 4 Methyl 1h Pyrazol 5 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. mdpi.com For 1-Isobutyl-4-methyl-1H-pyrazol-5-amine, one-dimensional (1D) and multi-dimensional (2D) NMR experiments provide a complete picture of the atomic connectivity. researchgate.netpreprints.org

The structural assignment of this compound is achieved through detailed analysis of its ¹H and ¹³C NMR spectra. While specific experimental data for this exact compound is not publicly available, expected chemical shifts can be reliably predicted based on extensive literature data for analogous pyrazole (B372694) derivatives. mdpi.comresearchgate.netresearchgate.net

In the ¹H NMR spectrum, distinct signals are anticipated for each unique proton environment. The isobutyl group would present a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the pyrazole nitrogen. The methyl group at the C4 position of the pyrazole ring would appear as a singlet. A singlet is also expected for the proton at the C3 position of the pyrazole ring. The amine (-NH₂) protons would likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. The pyrazole ring would show three distinct signals for C3, C4, and C5. The isobutyl group would display signals for its methyl, methine, and methylene carbons, while the C4-methyl group would have a characteristic signal in the aliphatic region.

To confirm these assignments and establish through-bond connectivities, multi-dimensional NMR techniques are indispensable. nih.govnih.gov

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity within the isobutyl group (CH protons coupled to both CH₃ and CH₂ protons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that has an attached proton (e.g., C3-H3, isobutyl CH/CH₂, and C4-CH₃).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Multi-Dimensional Correlations (Expected)
Pyrazole C3-H~7.3-7.5 (s, 1H)~138-140HSQC: C3; HMBC: C4, C5
Pyrazole C4-~105-108HMBC from C4-CH₃ protons
Pyrazole C5-~145-148HMBC from C5-NH₂ and Isobutyl N-CH₂ protons
C4-CH₃~2.0-2.2 (s, 3H)~10-12HSQC: C4-CH₃; HMBC: C3, C4, C5
C5-NH₂~4.5-5.5 (br s, 2H)-HMBC: C4, C5
Isobutyl N-CH₂-~3.6-3.8 (d, 2H)~55-58HSQC: N-CH₂; COSY: CH; HMBC: C5, Isobutyl CH
Isobutyl -CH-~2.0-2.2 (m, 1H)~28-30HSQC: CH; COSY: N-CH₂, CH₃; HMBC: N-CH₂, CH₃
Isobutyl -CH(CH₃)₂~0.8-1.0 (d, 6H)~20-22HSQC: CH₃; COSY: CH; HMBC: CH, other CH₃

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound, which is C₈H₁₅N₃. HRMS can measure the mass of the molecular ion with high precision, allowing its elemental composition to be determined and distinguished from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and analyzing the resulting product ions. unt.edu The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the isobutyl group: Cleavage of the N-isobutyl bond, resulting in a significant fragment corresponding to the loss of 57 Da (C₄H₉).

Ring Cleavage: Pyrazole rings are known to undergo characteristic fragmentation, often involving the loss of HCN or N₂. researchgate.net

α-cleavage: Fragmentation of the isobutyl side chain, such as the loss of a propyl radical (43 Da) to form a stable iminium ion.

These fragmentation patterns provide a veritable fingerprint for the molecule, aiding in its identification and structural confirmation. rsc.orgnih.gov

Interactive Table: Expected HRMS Fragments for this compound ([C₈H₁₅N₃+H]⁺, m/z 154.1395)
Fragment Ion (m/z)Proposed FormulaDescription of Loss
154.1395[C₈H₁₆N₃]⁺Protonated molecular ion [M+H]⁺
112.0977[C₅H₁₀N₃]⁺Loss of propene (C₃H₆) from the isobutyl group
97.0820[C₄H₉N₃]⁺Loss of the isobutyl radical (•C₄H₉)
82.0660[C₄H₈N₂]⁺Loss of isobutylamine (B53898) (C₄H₁₁N)
57.0704[C₄H₉]⁺Isobutyl cation

Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. The Collision Cross Section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it travels through a buffer gas. It is a robust and characteristic physical property that aids in compound identification.

For novel compounds like this compound, where an experimental CCS value may not be available, computational prediction methods are increasingly employed. Machine learning models, trained on large databases of experimentally determined CCS values, can predict the CCS value for a given structure with a high degree of accuracy (typically within a 2% median relative error). This predicted CCS value can then be used to increase confidence in the identification of the compound in complex samples by matching it against experimental data.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR spectroscopy an excellent tool for functional group identification. pressbooks.pubmasterorganicchemistry.com

The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would show two distinct bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

C-H Stretching: Absorptions just below 3000 cm⁻¹ would correspond to the sp³ C-H bonds of the isobutyl and methyl groups.

C=N and C=C Stretching: The pyrazole ring, being aromatic in nature, would display characteristic C=N and C=C stretching vibrations between 1500 and 1650 cm⁻¹.

N-H Bending: The scissoring motion of the -NH₂ group typically appears around 1600-1650 cm⁻¹.

C-H Bending: Vibrations corresponding to the bending of C-H bonds in the alkyl groups would be visible in the 1350-1470 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Asymmetric StretchPrimary Amine~3400Medium
N-H Symmetric StretchPrimary Amine~3300Medium
C-H Stretch (sp³)Alkyl (Isobutyl, Methyl)2850-2960Strong
N-H Bend (Scissoring)Primary Amine1600-1650Medium
C=N / C=C Ring StretchPyrazole Ring1500-1650Medium-Strong
C-H Bend (Methyl/Methylene)Alkyl Groups1350-1470Variable

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide exact bond lengths, bond angles, and torsional angles for this compound, confirming its molecular geometry.

Single-Crystal X-ray Diffraction Analysis of the Compound and its Complexes

In analogous pyrazole derivatives, the pyrazole ring is typically planar. For example, in 4-hetarylaminopyrazoles, the benzothiazolyl substituent can be nearly coplanar with the pyrazole ring, a conformation stabilized by intramolecular hydrogen bonds. acs.org The planarity of the pyrazole ring is a common feature observed across different substituted pyrazoles.

The table below summarizes representative crystallographic data for analogous pyrazole compounds, illustrating common crystal systems and space groups.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
4-bromo-3-phenylpyrazoleTriclinicThree independent molecules form a trimer via hydrogen bonds. fu-berlin.de
5-Methyl-4-(2-nitro-phenylazo)-2-phenyl-2H-pyrazol-3-ylamineMonoclinicC2/cLigand behaves as a mono-negatively bidentate ligand. researchgate.net
4-hetarylaminopyrazole (10a)--Benzothiazolyl substituent is almost coplanar with the pyrazole ring. acs.org
1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine (Predicted)MonoclinicP21/cPredicted planar pyrazole ring with a staggered N-isobutyl group.

This table is generated based on data from analogous compounds and predictive information.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

Hydrogen bonding is a predominant feature in the crystal packing of aminopyrazoles. The amino group provides additional sites for hydrogen bonding, further influencing the supramolecular assembly. In the solid state, NH-pyrazoles can self-assemble into various motifs, including dimers, trimers, tetramers, and infinite chains, through intermolecular N-H···N hydrogen bonds. nih.gov The formation of these structures is dependent on the nature and position of substituents on the pyrazole ring. nih.gov

For instance, 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles exhibit different hydrogen-bonded structures depending on the para-substituent on the phenyl ring (X = OCH3, NO2, NH2). nih.gov Methoxy-substituted compounds form dimers, nitro-substituted compounds form polymeric chains (catemers), and amino-substituted compounds create a 2D hydrogen-bonded network. nih.gov

Polymorphism and its Structural and Energetic Implications

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry with significant implications for the physical and chemical properties of a material. While specific studies on the polymorphism of this compound were not found, the phenomenon is known to occur in related heterocyclic compounds.

Polymorphism in pyrazole-containing complexes has been observed. For example, the scorpionate sandwich complex [(TpMe,Me)2Fe] can crystallize in either a triclinic or a trigonal polymorph. acs.org These different crystal forms exhibit distinct ligand conformations and, consequently, different physical properties, such as thermal spin crossover behavior. acs.org The specific lattice packing and intermolecular contacts are unique to each polymorph. acs.org

The energetic implications of polymorphism arise from the different lattice energies of the various crystalline forms. These energy differences can affect properties such as solubility, melting point, and stability. The formation of a particular polymorph can be influenced by factors such as solvent, temperature, and crystallization rate. The study of polymorphism is crucial for understanding the structure-property relationships in solid materials. rsc.org

Tautomeric Equilibrium Studies of Aminopyrazole Systems

Tautomerism is a fundamental concept in the study of pyrazoles, particularly for N-unsubstituted derivatives. researchgate.netmdpi.com Aminopyrazoles can exist in different tautomeric forms due to the migration of a proton. semanticscholar.org The position of this equilibrium can significantly influence the compound's chemical reactivity and biological activity. researchgate.netwiley-vch.de

Experimental Approaches for Tautomer Identification and Quantification

Several experimental techniques are employed to identify and quantify tautomers in aminopyrazole systems. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for studying tautomeric equilibria in solution. nih.gov By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, it is often possible to distinguish between different tautomers. fu-berlin.demdpi.comresearchgate.net In some cases, low-temperature NMR is used to slow down the proton exchange rate, allowing for the observation of separate signals for each tautomer. fu-berlin.de

Infrared (IR) spectroscopy is another valuable method, particularly in matrix isolation studies, to investigate the vibrational frequencies of different tautomers. researchgate.netresearchgate.netmdpi.com X-ray crystallography provides definitive evidence for the tautomeric form present in the solid state. fu-berlin.denih.gov Ultraviolet-Visible (UV-Vis) spectroscopy can also be used to study tautomerism, as different tautomers may exhibit distinct absorption spectra. nih.gov

The following table summarizes common experimental methods used for tautomer identification.

Experimental MethodInformation ProvidedKey Advantages
NMR SpectroscopyTautomer ratios in solution, structural information. fu-berlin.denih.govProvides quantitative data on equilibrium in solution.
IR SpectroscopyVibrational modes of different tautomers. researchgate.netmdpi.comSensitive to subtle structural differences.
X-ray CrystallographyDefinitive structure in the solid state. nih.govUnambiguous identification of the solid-state tautomer.
UV-Vis SpectroscopyElectronic transitions of tautomers. nih.govCan be used for kinetic studies of tautomerization.

This table outlines the primary applications of each technique in the study of tautomerism.

Influence of Substituents and Solvent on Tautomerism

The position of the tautomeric equilibrium in aminopyrazole systems is highly sensitive to both the nature of the substituents on the pyrazole ring and the surrounding solvent environment. researchgate.netnih.gov

Substituent Effects: The electronic properties of substituents play a crucial role in determining the relative stability of tautomers. researchgate.netnih.gov Electron-donating groups and electron-withdrawing groups can stabilize or destabilize different tautomeric forms. researchgate.net For example, in 3(5)-substituted pyrazoles, the presence of an electron-donating methyl group often results in a preference for the tautomer where the methyl group is at the 5-position. nih.gov Conversely, a phenyl group, which is more electron-withdrawing, tends to favor the 3-phenyl tautomer. fu-berlin.de The position of the substituent also has a significant impact; for instance, the affinity of pyrazole derivatives for certain enzymes can be altered by changing the position of a methyl group from position 3 to 4. nih.gov

Solvent Effects: The polarity of the solvent can significantly influence the tautomeric equilibrium. mdpi.comacademie-sciences.fr Polar solvents tend to stabilize the more polar tautomer. academie-sciences.fr In solution, pyrazoles can form hydrogen bonds with solvent molecules, which can compete with the self-association of pyrazole molecules and shift the equilibrium. mdpi.com For example, in solvents like THF, acetone, and DMSO, pyrazoles often exist as monomers hydrogen-bonded to the solvent. fu-berlin.de The tautomeric equilibrium constants have been found to be largely independent of the solvent in some cases, suggesting that the intrinsic stability of the tautomers is the dominant factor. fu-berlin.de However, in other systems, a change in solvent polarity can lead to a significant shift in the tautomer population. nih.govmdpi.com

Theoretical and Computational Chemistry Investigations of 1 Isobutyl 4 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These computational methods are widely used to predict molecular structure, electronic properties, and reactivity of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For pyrazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties. researchgate.netnih.govresearchgate.net These studies provide insights into the molecule's stability and ground-state properties. For instance, in related pyrazole compounds, DFT has been used to calculate global reactivity descriptors like chemical potential, hardness, and electrophilicity, which help in understanding the molecule's reactive nature. nih.gov

Ab Initio Methods (e.g., Hartree-Fock) for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), are calculations based on first principles without using experimental data. rdd.edu.iq These methods are applied to pyrazoles to calculate structural parameters, total energy, and dipole moments. rdd.edu.iq Comparing the calculated geometric parameters with experimental data from X-ray crystallography, where available, helps validate the computational model. rdd.edu.iq Such studies on substituted pyrazoles have been used to understand the planarity of the pyrazole ring and the influence of different substituents on its geometry. rdd.edu.iq

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Transitions (TD-DFT)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov For pyrazole derivatives, the distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) is used to study electronic transitions and predict UV-Vis absorption spectra. researchgate.net This analysis helps in understanding the electronic charge transfer phenomena within the molecule upon excitation. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Generic Pyrazole Derivative This table is illustrative and does not represent 1-Isobutyl-4-methyl-1H-pyrazol-5-amine.

Parameter Value (eV)
HOMO Energy -5.10
LUMO Energy -0.90
Energy Gap (ΔE) 4.20

Data is hypothetical, based on values reported for similar heterocyclic compounds.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.de For pyrazole systems, NBO analysis is used to investigate hyperconjugative interactions, charge delocalization, and the stability arising from donor-acceptor (filled orbital to empty orbital) interactions. researchgate.netresearchgate.net The stabilization energy (E2) associated with these interactions quantifies the strength of the electronic delocalization, providing insight into the molecule's electronic stability. researchgate.net

Potential Energy Distribution (PED) for Vibrational Mode Assignment

While DFT calculations can predict vibrational frequencies (corresponding to IR and Raman spectra), assigning these frequencies to specific molecular motions can be complex. Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the calculated vibrational modes. researchgate.netresearchgate.net By quantifying the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode, PED allows for a precise characterization of the molecule's vibrational spectrum. This technique has been successfully applied to pyrazole and its derivatives to assign fundamental vibrational modes. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for studying the dynamic behavior of molecules and their interactions with biological targets. eurasianjournals.com Molecular docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For pyrazole derivatives, docking studies are often performed to investigate their binding modes within the active sites of proteins, such as kinases or enzymes, which is crucial for drug design. rsc.orgmdpi.com

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. mdpi.com This method is crucial in drug discovery for screening potential inhibitors and understanding their binding mechanisms at the molecular level. mdpi.comnih.gov For this compound, docking studies can predict its binding affinity and mode of interaction within the active site of various enzymes, such as protein kinases or cyclooxygenase (COX) enzymes, which are common targets for pyrazole-based compounds. mdpi.comnih.gov

The process involves preparing a three-dimensional structure of the ligand, this compound, and docking it into the crystal structure of a target protein using software like AutoDock. mdpi.com The program then explores various binding poses and scores them based on intermolecular interaction energies, including hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.com

The results of a docking simulation are typically presented in a table summarizing key energetic parameters and interacting residues.

Target Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki, predicted)Key Interacting ResiduesInteraction Type
Protein Kinase (e.g., CDK2)-10.35Value in µM or nMGlu81, Leu83Hydrogen Bond
Phe80, Ile65Hydrophobic
COX-2 (e.g., 1CX2)-9.50Value in µM or nMSer530, Tyr385Hydrogen Bond
Leu352, Val523Hydrophobic

Note: The data in this table is hypothetical and serves to illustrate typical results from a molecular docking study based on findings for similar pyrazole derivatives. mdpi.comnih.gov

Conformational Analysis and Stability Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the isobutyl group to the pyrazole ring nitrogen.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the molecule's potential energy surface. researchgate.net These calculations can identify stable conformers (energy minima) and the energy barriers to rotation between them. researchgate.netresearchgate.net The isobutyl group can adopt several conformations, often referred to as trans-gauche (TG) and gauche-gauche (GG) rotameric forms, relative to the pyrazole ring. acs.org

Determining the lowest energy (most stable) conformation is critical, as this is the form the molecule is most likely to adopt in a biological system. The relative energies of different conformers and the rotational barriers between them influence the molecule's ability to fit into a specific binding pocket. A molecule with high flexibility might adapt to various binding sites but could also have a higher entropic penalty upon binding. Conversely, a more rigid molecule might bind with higher affinity to a specific target. Computational studies predict these energy differences, which can be in the range of a few kcal/mol. researchgate.net The stability of the pyrazole ring itself is influenced by the electronic nature of its substituents. nih.gov

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR)

Theoretical calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts.

This method computes the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Calculations are typically performed using a functional like B3LYP and a suitable basis set such as 6-311+G(2d,p).

For this compound, the GIAO method would predict the ¹H and ¹³C NMR chemical shifts for each unique atom. The predicted spectrum would show distinct signals for the protons and carbons of the isobutyl group (CH, CH₂, CH₃), the pyrazole ring, the 4-methyl group, and the amine (NH₂) protons. Comparing the theoretically predicted spectrum with experimental data serves as a powerful tool for structural verification.

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyrazole C3-H~7.5~140
Pyrazole C5-~150
Pyrazole C4-~105
4-Methyl (CH₃)~2.1~10
Amine (NH₂)~5.0 (broad)-
Isobutyl N-CH₂~3.8~55
Isobutyl CH~2.0~28
Isobutyl CH₃~0.9~20

Note: The data in this table is illustrative, based on typical chemical shift values for substituted pyrazoles and alkylamine fragments. Actual values would be determined by specific GIAO calculations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties, respectively. acs.org These models are essential for optimizing lead compounds and designing new derivatives with enhanced potency. researchgate.net

To build a QSAR model for this compound, a series of analogues would first be defined. These analogues would feature variations at different positions, for example, by changing the isobutyl group to other alkyl or aryl groups, or by introducing different substituents at the 4-position.

For each analogue in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

Electronic: Descriptors like partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution and reactivity.

Steric: Descriptors such as molecular weight, volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic: Typically represented by the partition coefficient (LogP), which measures the molecule's lipophilicity.

Topological: Indices that describe the connectivity of atoms within the molecule.

Once the descriptors and the biological activity (e.g., IC₅₀ values) are determined for the series of compounds, statistical methods like Multiple Linear Regression (MLR) are used to build an equation that correlates the descriptors with the activity. acs.org A statistically significant QSAR model can reveal which properties are most important for the desired biological effect. For instance, a model might show that increased hydrophobicity at the N1 position and the presence of a hydrogen bond donor at the C5 position are crucial for high inhibitory activity. researchgate.net

The quality of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²), which should be close to 1, and the cross-validated correlation coefficient (Q²), which indicates the model's predictive power.

A validated QSAR model serves as a powerful predictive tool. researchgate.net It can be used to estimate the biological activity of novel, yet-to-be-synthesized derivatives of this compound. researchgate.net This in silico screening allows computational chemists to prioritize the synthesis of compounds that are predicted to be most active, thereby saving significant time and resources in the drug discovery pipeline. mdpi.com

For example, based on the insights from a QSAR model, a medicinal chemist could design a virtual library of new derivatives. The model might suggest that replacing the isobutyl group with a cyclopropylmethyl group could enhance binding without significantly increasing lipophilicity, or that adding a small, electron-withdrawing group to the 4-position could improve electronic interactions with the target. The QSAR equation would then be used to calculate a predicted activity for each of these new designs. The compounds with the highest predicted potency would then be selected as top candidates for chemical synthesis and subsequent experimental testing. researchgate.net

Pharmacological and Biological Activity Profiles of 1 Isobutyl 4 Methyl 1h Pyrazol 5 Amine Derivatives

Enzyme Inhibition Studies

The capacity of 1-isobutyl-4-methyl-1H-pyrazol-5-amine derivatives to interact with and modulate the activity of various enzymes is a key area of research. These interactions are fundamental to their potential therapeutic applications.

In Vitro Assays for Enzyme Target Identification and Potency Determination

The initial exploration of the enzyme inhibitory potential of novel this compound derivatives typically involves a battery of in vitro assays. These assays are crucial for identifying specific enzyme targets and quantifying the potency of the compounds. A common approach is to screen a library of these derivatives against a panel of clinically relevant enzymes. For instance, various pyrazole (B372694) derivatives have been evaluated for their inhibitory effects against enzymes such as cyclooxygenases (COX), phosphodiesterases (PDEs), and protein kinases. researchgate.netnih.gov

The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the derivative required to reduce the enzyme's activity by 50%. For example, in studies on related pyrazole structures, IC50 values are determined using spectrophotometric or fluorescence-based assays. The data generated from these assays are pivotal for establishing structure-activity relationships (SAR), which guide the further optimization of lead compounds. For example, different substituents on the pyrazole ring can significantly influence both the target selectivity and the inhibitory potency.

Modulation of Key Enzyme Activities (e.g., Cyclooxygenase (COX), Phosphodiesterase (PDE))

Cyclooxygenase (COX) Inhibition:

A significant number of pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) involved in inflammation and pain. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. Novel pyrazole derivatives have been designed and synthesized to specifically target COX-2, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range. nih.govresearchgate.net For instance, certain substituted pyrazole derivatives have shown superior potency against COX-2. nih.gov

Phosphodiesterase (PDE) Inhibition:

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibitors of PDEs have therapeutic potential in a range of conditions, including inflammatory diseases and neurological disorders. Pyrazole-containing compounds have been identified as potent PDE inhibitors. nih.govnih.gov For example, a series of pyrazole and triazole derivatives were synthesized and showed considerable inhibitory activity against PDE4B. nih.gov The structure-activity relationship studies revealed that the nature and position of substituents on the pyrazole core are critical for potent PDE inhibition.

Below is an interactive data table summarizing the enzyme inhibitory activities of some pyrazole derivatives.

Mechanism of Enzyme Inhibition and Binding Affinity

Understanding the mechanism by which this compound derivatives inhibit their target enzymes is crucial for rational drug design. Kinetic studies are often employed to determine whether the inhibition is competitive, non-competitive, or uncompetitive. For instance, in the case of bacterial N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), pyrazole-based inhibitors were found to exhibit a competitive binding mode. nih.govluc.edu

Molecular docking and X-ray crystallography studies provide detailed insights into the binding interactions between the pyrazole derivatives and the active site of the enzyme. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that contribute to the binding affinity. For example, the pyrazole ring can act as a scaffold that correctly positions various substituents to interact with specific residues in the enzyme's active site. lbl.gov The affinity of these compounds for their target enzymes can be quantified by determining the dissociation constant (Kd) or the inhibition constant (Ki). Thermal shift assays can also be used to confirm target engagement and determine binding affinity. luc.edu

Antimicrobial Activity

In addition to their enzyme inhibitory properties, derivatives of this compound have been explored for their potential as antimicrobial agents.

Antibacterial Efficacy Studies

A growing body of research has demonstrated the antibacterial potential of pyrazole derivatives against a range of Gram-positive and Gram-negative bacteria. nih.gov The antibacterial efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

For example, certain pyrazole derivatives have shown significant activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. meddocsonline.org Some compounds have exhibited MIC values comparable to or even better than standard antibiotics. nih.gov The introduction of specific functional groups, such as halogens or nitro groups, onto the pyrazole scaffold has been shown to enhance antibacterial activity. nih.gov For instance, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents. nih.gov

The following interactive data table presents the antibacterial efficacy of selected pyrazole derivatives.

Antifungal Efficacy Studies

Pyrazole derivatives have also demonstrated promising activity against various fungal pathogens. nih.gov The antifungal efficacy is often assessed using the mycelium growth inhibition method, and the results are typically reported as the effective concentration required to inhibit 50% of fungal growth (EC50).

Studies have shown that some pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives display notable antifungal activity against phytopathogenic fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov For example, the isoxazole (B147169) pyrazole carboxylate 7ai exhibited significant antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.gov The presence of specific substituents on the pyrazole ring has been found to be crucial for potent antifungal activity. acs.org

The interactive data table below summarizes the antifungal efficacy of certain pyrazole derivatives.

Investigation of Antiviral Potential

The emergence of viral diseases necessitates the continuous search for novel antiviral agents. Derivatives of pyrazole have shown promise in this area, exhibiting activity against a range of viruses. Research into various pyrazole-containing systems has indicated potent antiviral therapeutic potential against targets such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV-1), and influenza viruses. nih.gov

For instance, certain pyrazole derivatives have been synthesized and evaluated for their efficacy against Newcastle disease virus (NDV), a significant pathogen in the poultry industry. nih.gov In these studies, some compounds demonstrated high levels of protection against the virus. nih.gov Other research has focused on the antiviral activity of pyrazole derivatives against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These studies suggest that pyrazole derivatives can be effective in combating various viral infections. nih.gov

Furthermore, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines have been identified as a class of potent and selective inhibitors of human respiratory syncytial virus (RSV) replication. frontiersin.org Some of these derivatives also showed moderate activity against other viruses from the Flaviviridae family, such as Dengue virus (DENV-2) and West Nile virus (WNV). frontiersin.org While direct studies on the antiviral potential of this compound derivatives are not extensively documented, the broad-spectrum antiviral activity observed in the wider pyrazole class suggests that this specific family of compounds could be a valuable area for future antiviral research.

Mechanistic Investigations of Antimicrobial Action (e.g., Oxidative Damage, Hyphal Morphological Changes)

Beyond their antiviral properties, pyrazole derivatives are also recognized for their antimicrobial activities. The mechanism of action for many pyrazole derivatives is still under investigation, but some studies have pointed towards specific cellular targets. For example, some pyrazole compounds are thought to exert their antibacterial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.

A novel oxidative dehydrogenative coupling of pyrazol-5-amines has been described, which leads to the formation of azopyrrole derivatives. nih.gov This process involves an oxidative coupling reaction, which could be indicative of the potential for these compounds to induce oxidative damage within microbial cells, a common mechanism of antimicrobial action. nih.gov While this research does not directly involve this compound, it highlights a potential reactive pathway for related aminopyrazole compounds.

The antimicrobial spectrum of pyrazole derivatives includes both antibacterial and antifungal activities. nih.gov However, detailed mechanistic studies, particularly concerning the induction of oxidative stress or specific morphological changes in fungal hyphae by derivatives of this compound, remain a field for further exploration. The existing body of research on the broader pyrazole family provides a strong rationale for investigating these mechanisms in this specific class of compounds.

Anticancer Activity

The fight against cancer is a major focus of modern drug discovery, and pyrazole derivatives have emerged as a promising class of anticancer agents.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against a variety of human cancer cell lines. For instance, a compound with a similar structure, 1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine, has been shown to exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer). Other pyrazole derivatives have shown efficacy against lung cancer cells (A549), breast cancer cells (MCF7), central nervous system cancer cells (SF-268), and liver cancer cells. mdpi.com

One novel pyrazole derivative, PTA-1, demonstrated potent cytotoxicity against a panel of different cancer cell lines and was found to be selective for cancer cells over normal cells. nih.gov Further investigations into 5-aminopyrazole derivatives have also identified compounds with promising anti-proliferative activity against specific cancer cell lines. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

Compound TypeCancer Cell LineIC50/EC50 (µM)Reference
1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amineMDA-MB-231 (Breast)Data not specified
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA549 (Lung)220.20 mdpi.com
PTA-1MDA-MB-231 (Breast)Potent cytotoxicity nih.gov
5-aminopyrazole derivativesVariousGrowth inhibition nih.gov
Pyrazole derivativesMCF7 (Breast)Effective growth inhibition
Pyrazole derivativesSF-268 (CNS)Effective growth inhibition
Pyrazole derivativesNCI-H460 (Lung)Effective growth inhibition

Modulation of Cellular Pathways (e.g., Protein Kinase Inhibition, RET Kinase Inhibition)

One of the key mechanisms through which pyrazole derivatives exert their anticancer effects is by modulating cellular signaling pathways, particularly through the inhibition of protein kinases. mdpi.com The pyrazole ring is a privileged scaffold in the design of protein kinase inhibitors (PKIs) and is found in several FDA-approved anticancer drugs. mdpi.com Pyrazole-based compounds have been shown to inhibit a range of protein kinases, including Akt, Aurora kinases, MAPK, B-raf, JAK, Bcr-Abl, c-Met, PDGFR, FGFR, and RET. mdpi.com

The REarranged during Transfection (RET) proto-oncogene, which encodes a receptor tyrosine kinase, is a particularly important target in certain types of cancer, such as lung and thyroid cancers. A fragment-based drug discovery approach has led to the identification of pyrazoloadenine inhibitors of the RET oncoprotein. nih.gov Notably, 5-membered heterocyclic amines, including 3-(tert-butyl)-1-isopropyl pyrazol-5-amine, have demonstrated RET inhibition. nih.gov This highlights the potential of derivatives of this compound, which shares the aminopyrazole core, to act as RET kinase inhibitors. The ability of pyrazole derivatives to bind to the active site of kinases and disrupt their function is a critical aspect of their therapeutic potential. researchgate.net

Other Potential Biological Activities

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have a long history of use as anti-inflammatory agents. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.

Research has shown that novel pyrazole analogues exhibit significant anti-inflammatory activity. nih.gov For example, a series of pyrazolyl ketoamides derived from 5-aminopyrazoles have been synthesized and screened for their anti-inflammatory effects. Furthermore, certain 5-aminopyrazole derivatives have demonstrated potent in vitro and in vivo anti-inflammatory activity, with some compounds showing higher efficacy than the well-known anti-inflammatory drug Celecoxib in preclinical models. mdpi.com These findings strongly suggest that derivatives of this compound could possess valuable anti-inflammatory properties, making them potential candidates for the development of new treatments for inflammatory disorders. researchgate.net

Analgesic Effects

Derivatives of pyrazole have demonstrated significant analgesic properties, suggesting that analogues of this compound could also be effective in pain management. researchgate.net The analgesic effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. nih.govresearchgate.net However, other mechanisms may also contribute to their pain-relieving effects, such as the modulation of endogenous opioid pathways and interaction with other cellular targets. researchgate.netnih.gov

A study on a series of hybrid pyrazole analogues revealed that certain derivatives exhibit potent analgesic activity. nih.gov For instance, in a model of acetic acid-induced writhing in mice, which is a common method for screening peripheral analgesics, compounds 5s and 5u showed significant inhibition of writhing responses, comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov This suggests that these compounds effectively reduce pain by inhibiting the production of pain-mediating substances in the peripheral nervous system.

The analgesic activity of another pyrazole derivative, FR140423, was found to be even more potent than indomethacin (B1671933) in a yeast-induced hyperalgesia model in rats. nih.gov Notably, this compound also exhibited a central analgesic effect in the tail-flick test, an effect that was blocked by the opioid antagonist naloxone. nih.gov This dual mechanism of action, combining peripheral anti-inflammatory effects with central opioid-like analgesia, highlights the potential for developing highly efficacious pain therapeutics from the pyrazole scaffold.

The following table summarizes the analgesic activity of selected pyrazole derivatives from the literature, which can serve as a guide for future studies on this compound analogues.

CompoundTest ModelOrganismActivityReference
5s Acetic acid-induced writhingMice73.56% inhibition nih.gov
5u Acetic acid-induced writhingMice73.72% inhibition nih.gov
Ibuprofen (Standard) Acetic acid-induced writhingMice74.12% inhibition nih.gov
FR140423 Yeast-induced hyperalgesiaRats5-fold more potent than indomethacin nih.gov
FR140423 Tail-flick testRatsSignificant analgesic effect nih.gov

In Vivo Efficacy and Biological Safety Studies (for relevant analogues to guide future research)

In vivo studies are essential to confirm the therapeutic potential and assess the safety profile of new chemical entities. For pyrazole derivatives, several studies have demonstrated their efficacy in animal models of inflammation and pain. For example, oral administration of FR140423 dose-dependently reduced carrageenan-induced paw edema and adjuvant-induced arthritis in rats, with a potency two- to three-fold greater than indomethacin. nih.gov A significant advantage of FR140423 was its lack of gastric mucosal lesions, a common side effect of traditional NSAIDs. nih.gov This improved gastrointestinal safety profile is a highly desirable characteristic for new anti-inflammatory and analgesic drugs.

The development of pyrazole derivatives as selective COX-2 inhibitors has been a key strategy to minimize gastrointestinal toxicity associated with non-selective COX inhibition. nih.gov By selectively targeting the COX-2 isozyme, which is upregulated during inflammation, while sparing the constitutively expressed COX-1 isozyme that plays a protective role in the gastric mucosa, these compounds can achieve a better safety profile.

While specific in vivo efficacy and safety data for this compound are not yet available, the findings for analogous compounds provide a strong rationale for its investigation. Future research should focus on synthesizing derivatives of this compound and evaluating their efficacy in established animal models of pain and inflammation. Key safety assessments should include evaluation of gastrointestinal, cardiovascular, and renal toxicity to identify candidates with a favorable therapeutic index.

The table below presents a summary of in vivo findings for a relevant pyrazole analogue, which can inform the design of future studies.

CompoundTest ModelOrganismEfficacySafety ProfileReference
FR140423 Carrageenan-induced paw edemaRats2-3 fold more potent than indomethacinNo gastric mucosal lesions nih.gov
FR140423 Adjuvant-induced arthritisRats2-3 fold more potent than indomethacinNo gastric mucosal lesions nih.gov

Strategic Applications and Future Research Trajectories of 1 Isobutyl 4 Methyl 1h Pyrazol 5 Amine in Chemical Science

Lead Compound Identification and Optimization in Drug Discovery

The pyrazole (B372694) framework is a cornerstone in the development of novel therapeutic agents, with numerous derivatives studied for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govorientjchem.org Compounds like 1-Isobutyl-4-methyl-1H-pyrazol-5-amine serve as crucial starting points, or "lead compounds," in the drug discovery pipeline. The process of lead optimization involves chemically modifying the lead structure to enhance efficacy, improve selectivity, and optimize pharmacokinetic properties. nih.gov The 5-aminopyrazole structure is particularly advantageous as it provides a versatile framework for creating ligands that can bind effectively to biological targets like kinases and other enzymes. nih.gov

Rational drug design relies on understanding the Structure-Activity Relationship (SAR), which correlates the chemical structure of a molecule with its biological activity. For pyrazole derivatives, SAR studies involve systematically modifying substituents at various positions on the pyrazole ring to identify key structural features responsible for therapeutic effects.

The substituents on the this compound scaffold—the isobutyl group at the N1 position, the methyl group at C4, and the amine at C5—are all critical points for modification. Research on related pyrazole compounds has demonstrated that altering the size and nature of these groups can dramatically influence potency and selectivity. For example, in a series of pyrazole-based inhibitors of meprin α, replacing phenyl groups with smaller alkyl groups led to a decrease in inhibitory activity, indicating that the size and type of substituent are crucial for target engagement.

A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized to explore the SAR for antitubercular activity, leading to significant improvements in potency. Similarly, optimization of a 1-methyl-1H-pyrazole-5-carboxamide hit compound for activity against the parasitic nematode Haemonchus contortus involved targeted modifications on different parts of the scaffold, which elucidated a strong SAR and led to a highly potent analogue. The following table, derived from SAR studies on different pyrazole scaffolds, illustrates how specific structural modifications can impact biological activity.

Scaffold/SeriesModificationImpact on Biological ActivityTherapeutic Target/Area
Pyrazole Azabicyclo[3.2.1]octane SulfonamidesExploration of the pyrazole region; removal of 3,5-dialkyl substitutionUnsubstituted analogues were devoid of activity compared to the dimethyl-pyrazole derivativeNAAA Inhibition (Anti-inflammatory)
5-PhenylpyrazolopyrimidinonesIntroduction of substituents at the R4 position (e.g., methyl vs. cyclopentyl)Activity increased with the size of the R4 substituent, with cyclopentyl being most potentAntitrypanosomal
3,4,5-substituted pyrazolesIntroduction of different sized residues (methyl, benzyl, cyclopentyl) at position 3(5)Cyclopentyl moiety exhibited similar activity to a diphenylpyrazole, while smaller methyl/benzyl groups decreased activityMeprin α Inhibition

The versatility of the 5-aminopyrazole scaffold makes it an excellent foundation for developing agents that target specific biological molecules, such as enzymes or receptors, implicated in disease. nih.gov By optimizing the lead structure of a compound like this compound, researchers can design potent and selective inhibitors for a variety of therapeutic applications.

Pyrazole derivatives have been successfully developed to target a range of proteins. For example, some have been investigated as potent anticancer agents by targeting kinases involved in tumor progression. arabjchem.org Others have been identified as inhibitors of Glycine Transporter 1 (GlyT1), with potential applications in treating neurological disorders. The development of pyrazole-based inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) highlights their potential as anti-inflammatory agents. The table below summarizes examples of pyrazole-based compounds and their specific biological targets.

Pyrazole Derivative ClassBiological TargetTherapeutic Area
Pyrazolo[4,3-d]pyrimidinesPIM1 Kinase, KDM5AAnticancer arabjchem.org
1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amineGlycine Transporter 1 (GlyT1)Neurological Disorders
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesMycobacterium tuberculosis growthAntitubercular
1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-olsCNS activity (non-dopaminergic)Antipsychotic arabjchem.org

Potential in Agricultural Chemistry

The applications of pyrazole derivatives extend beyond medicine into agricultural science. nih.govnih.govresearchgate.net Their diverse biological activities make them suitable candidates for the development of new agrochemicals.

The structural features of compounds like this compound lend themselves to the creation of novel pesticides and plant growth regulators. smolecule.com The pyrazole scaffold is present in commercially successful agrochemicals, demonstrating its utility in this field. researchgate.net Research into pyrazole-based carboxamides has led to the discovery of potent inhibitors of larval development in parasitic nematodes, indicating a clear path toward new pest control agents. Furthermore, the broader class of heterocyclic compounds to which pyrazoles belong is explored for applications in regulating plant growth, improving plant vigor, and enhancing tolerance to abiotic stress.

Exploration in Materials Science

In addition to their biological applications, pyrazole derivatives are gaining attention in materials science due to their unique chemical and electronic properties. nih.govmdpi.com They have been utilized in supramolecular chemistry, polymer chemistry, and as components in dyes and fluorescent substances. nih.govresearchgate.netglobalresearchonline.net

The pyrazole core is being investigated for its potential in the development of advanced electronic materials. mdpi.com The electron-withdrawing nature of the pyrazolyl moiety, combined with its structural versatility, makes it a candidate for use in optoelectronic devices. researchgate.net Research has shown that pyrazole derivatives can be engineered to function as donor or acceptor materials in photovoltaic systems and as hole transport materials in organic light-emitting diodes (OLEDs). researchgate.net

Specifically designed pyrazole compounds have been synthesized and tested for photovoltaic and electroluminescent applications. mdpi.com For instance, certain pyrazolone (B3327878) derivatives have been identified as ideal candidates for use as photosensitizers in photovoltaic systems due to their high oscillator strength. researchgate.net This emerging area of research highlights the potential to adapt scaffolds like this compound for use in next-generation organic electronics. mdpi.commdpi.com

Potential as Building Blocks for Novel Functional Materials

The unique structural architecture of this compound, featuring a reactive primary amine, a sterically influential isobutyl group, and a modifiable pyrazole core, positions it as an attractive building block for the synthesis of innovative functional materials. scirp.org The presence of multiple reaction sites allows for its incorporation into a variety of polymeric, supramolecular, and coordination-based structures. mdpi.com

5-Aminopyrazoles, in general, are well-documented precursors for a range of fused heterocyclic systems with interesting photophysical and electronic properties. beilstein-journals.orgnih.gov The isobutyl and methyl substituents on the pyrazole ring of the target compound can be strategically utilized to fine-tune the solubility, processability, and solid-state packing of the resulting materials. For instance, these aliphatic groups can enhance solubility in organic solvents, a crucial factor for the fabrication of thin films and other material forms.

The primary amino group is a key functional handle for a multitude of chemical transformations. It can readily participate in condensation reactions with aldehydes and ketones to form Schiff bases, which are known for their coordination chemistry and potential applications in catalysis and sensing. Furthermore, acylation or sulfonylation of the amino group can introduce new functionalities, paving the way for the creation of materials with tailored properties. scirp.org

The pyrazole ring itself, with its two adjacent nitrogen atoms, is an excellent ligand for metal ions. This characteristic opens up the possibility of using this compound to construct metal-organic frameworks (MOFs) and coordination polymers. The specific substitution pattern of the compound could influence the dimensionality and porosity of the resulting frameworks, which are critical parameters for applications in gas storage, separation, and catalysis.

Table 1: Potential Functional Materials Derived from this compound

Material ClassSynthetic StrategyPotential Applications
Conducting Polymers Electropolymerization or chemical polymerization via the amino group and pyrazole ring.Organic electronics, sensors, antistatic coatings.
Metal-Organic Frameworks (MOFs) Solvothermal synthesis with various metal salts, utilizing the pyrazole nitrogen atoms as coordinating sites.Gas storage and separation, catalysis, drug delivery.
Fluorescent Dyes and Probes Derivatization of the amino group with fluorophoric moieties.Bio-imaging, chemical sensing, optoelectronics.
Liquid Crystals Incorporation into calamitic or discotic molecular structures.Display technologies, optical switching.
Agrochemicals Modification of the pyrazole core to enhance biological activity.Herbicides, fungicides, insecticides. scirp.org

Interdisciplinary Research Opportunities

The versatile nature of this compound creates a fertile ground for interdisciplinary research, bridging the gap between synthetic organic chemistry and other scientific fields such as materials science, medicinal chemistry, and agrochemical science.

In materials science , collaborations could focus on the design and synthesis of novel pyrazole-based polymers with enhanced thermal stability, conductivity, or photoluminescent properties. The compound's potential to form self-assembling systems could also be explored for applications in nanotechnology and supramolecular chemistry. mdpi.com

From a medicinal chemistry perspective, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. rsc.orgnih.gov The specific substitution pattern of this compound could be a starting point for the development of new therapeutic agents. Research in this area would involve collaborations with biologists and pharmacologists to screen for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comnih.govmdpi.com

In the realm of agrochemicals , pyrazole derivatives have been successfully commercialized as pesticides and herbicides. scirp.org The isobutyl and methyl groups of the target compound could be systematically varied to optimize its efficacy and selectivity against specific agricultural pests or weeds, necessitating collaboration with agricultural scientists and toxicologists.

Unexplored Reactivity and Synthetic Challenges

While the general reactivity of 5-aminopyrazoles is understood, the specific reactivity profile of this compound presents several avenues for exploration. The interplay between the electronic nature of the pyrazole ring and the steric hindrance imposed by the isobutyl and methyl groups could lead to unique and potentially useful chemical behavior.

One area of interest is the regioselectivity of electrophilic substitution on the pyrazole ring. The C4-position is typically the most nucleophilic site in 5-aminopyrazoles, but the presence of the methyl group at this position in the target compound directs electrophilic attack to other positions, which remains to be systematically investigated. beilstein-journals.org

The reactivity of the exocyclic amino group can also be further explored. For instance, its participation in multicomponent reactions could provide rapid access to complex molecular architectures. preprints.org The development of novel synthetic methodologies that leverage the unique reactivity of this compound is a significant challenge and a promising area for future research.

Synthetic challenges may also lie in the selective functionalization of the molecule. For example, developing methods for the selective N-alkylation or N-arylation of the endocyclic nitrogen atoms in the presence of the exocyclic primary amine would be a valuable synthetic tool.

Advanced Analytical Method Development and Validation

The comprehensive characterization of this compound and its derivatives is crucial for quality control, reaction monitoring, and understanding structure-property relationships. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for the characterization of pyrazole derivatives, the development of more advanced and validated analytical methods is essential. slideshare.netnih.govresearchgate.netjocpr.com

For instance, the presence of constitutional isomers in the synthesis of substituted pyrazoles is a common issue. Therefore, the development of robust chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), is necessary for the separation and quantification of this compound from its potential isomers and impurities. ijcpa.in The validation of such methods according to international guidelines (e.g., ICH) would be critical for its potential application in regulated industries.

Advanced spectroscopic techniques could also provide deeper insights into the compound's structure and dynamics. Two-dimensional NMR techniques can be employed for the unambiguous assignment of all proton and carbon signals, which is particularly important for complex derivatives. nih.gov Furthermore, single-crystal X-ray diffraction would provide definitive information about its solid-state structure and intermolecular interactions. nih.gov Computational methods can also be employed to predict and understand its spectroscopic properties. eurasianjournals.com

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. thieme-connect.com The synthesis of pyrazole derivatives, including this compound, can benefit significantly from the application of these principles.

Traditional methods for pyrazole synthesis often involve the use of volatile and toxic organic solvents and harsh reaction conditions. preprints.org Green chemistry approaches seek to replace these with more environmentally benign alternatives. The use of water as a solvent, microwave-assisted synthesis, and the development of catalytic, multicomponent reactions are all promising avenues for the sustainable production of pyrazoles. preprints.orgthieme-connect.comnih.gov

For the synthesis of this compound, research could focus on developing a one-pot synthesis from readily available starting materials under solvent-free or aqueous conditions. The use of heterogeneous catalysts that can be easily recovered and reused would further enhance the green credentials of the synthetic process.

Table 2: Comparison of Traditional and Green Synthetic Approaches for Pyrazoles

ParameterTraditional SynthesisGreen Synthesis
Solvent Often volatile organic compounds (VOCs) like toluene, xylene, or DMF.Water, ethanol, or solvent-free conditions. preprints.orgthieme-connect.com
Energy Conventional heating, often requiring long reaction times.Microwave irradiation, ultrasound, leading to shorter reaction times. nih.gov
Catalyst Often stoichiometric amounts of acids or bases.Catalytic amounts of reusable solid acids, bases, or metal catalysts.
Atom Economy Can be low due to the formation of byproducts.High, especially in multicomponent reactions. preprints.org
Work-up Often requires extraction with organic solvents and column chromatography.Simpler work-up procedures, sometimes involving just filtration.

Q & A

Q. What are the recommended synthetic routes for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves condensation reactions or nucleophilic substitutions. For example, structurally similar compounds like 4-chloro-1-isopropyl-1H-pyrazol-5-amine are synthesized via multi-step processes starting from substituted alcohols or aryl halides . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for pyrazole ring formation.
  • Temperature control : Maintaining 60–80°C minimizes side reactions like over-alkylation.
  • Catalysts : Lewis acids (e.g., AlCl₃) improve yields in cyclization steps .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., isobutyl vs. methyl groups). For example, the NH₂ group in pyrazol-5-amine typically resonates at δ 4.5–5.0 ppm .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of the isobutyl group as a common cleavage pathway).
  • IR spectroscopy : NH stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) validate the pyrazole core .

Q. How can crystallographic data resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and WinGX (for data processing) provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, SHELXL’s robust refinement algorithms resolve disorder in flexible isobutyl groups .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of pyrazole derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural analogs : Subtle substituent changes (e.g., chloro vs. methoxy groups) alter target binding.
  • Assay conditions : Variations in pH, solvent, or cell lines (e.g., HEK293 vs. HeLa) impact IC₅₀ values.
  • Metabolic stability : Compounds with labile isobutyl groups may degrade in vivo, masking true activity .
    Methodological recommendation : Perform parallel assays under standardized conditions and validate with orthogonal techniques (e.g., SPR for binding kinetics).

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking studies : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases) or receptors. For example, the pyrazole NH₂ group often forms hydrogen bonds with catalytic residues.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical interactions.
  • ADMET prediction : Software like Schrödinger’s QikProp evaluates bioavailability and toxicity risks .

Q. What experimental designs mitigate challenges in crystallizing pyrazole derivatives?

  • Co-crystallization : Use of co-formers (e.g., carboxylic acids) improves lattice stability.
  • Cryoprotection : Rapid cooling in liquid nitrogen minimizes crystal cracking.
  • Twinned data handling : SHELXL’s TWIN command refines datasets from twinned crystals, common in flexible amines .

Q. How does the isobutyl group influence physicochemical properties compared to other alkyl substituents?

  • Lipophilicity : Isobutyl (logP ~2.5) increases membrane permeability vs. methyl (logP ~1.0).
  • Steric effects : Bulkier isobutyl groups reduce off-target interactions but may hinder target binding.
  • Metabolic susceptibility : Tertiary C-H bonds in isobutyl are oxidation-prone, impacting metabolic half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.